molecular formula C18H21N5O2S B2659618 7-Butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872612-36-7

7-Butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2659618
CAS RN: 872612-36-7
M. Wt: 371.46
InChI Key: DASDCIQDFRPIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality 7-Butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Applications

  • Novel multicomponent synthesis techniques have been developed to efficiently produce pyridine-pyrimidines and their bis-derivatives. These processes utilize triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst under microwave irradiation and solvent-free conditions, highlighting a significant advancement in the synthesis of complex pyrimidine derivatives with potential applications in medicinal chemistry and materials science (Rahmani et al., 2018).

Molecular Design and Photophysical Properties

  • Design and synthesis efforts have led to the creation of pyrimidine-phthalimide derivatives exhibiting atypical aggregation-induced emission (AIE) characteristics and solvatochromism. These compounds, designed with donor-π-acceptor configurations, demonstrate the ability to fine-tune photophysical properties through molecular design, offering applications in pH sensing and as components in optoelectronic devices (Yan et al., 2017).

Structural and Crystallographic Studies

  • Investigations into the crystal structures of pyrido[2,3-d]pyrimidine derivatives have revealed diverse molecular arrangements influenced by hydrogen bonding and π-π stacking interactions. These studies not only contribute to the understanding of molecular interactions but also aid in the design of materials with specific crystallographic properties (Trilleras et al., 2009).

Synthesis and Biological Activity

  • Research on the synthesis of pyrano[2,3-d]pyrimidinone carbonitrile derivatives has highlighted their potent antibacterial and anticancer activities. This underscores the importance of pyrimidine derivatives in the development of new therapeutic agents, with some compounds showing significant efficacy against cancer cell lines, indicating their potential as lead compounds for anticancer drugs (Aremu et al., 2017).

properties

IUPAC Name

7-butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-4-5-8-13-20-15-14(17(24)23(3)18(25)22(15)2)16(21-13)26-11-12-7-6-9-19-10-12/h6-7,9-10H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASDCIQDFRPIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=N1)SCC3=CN=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.